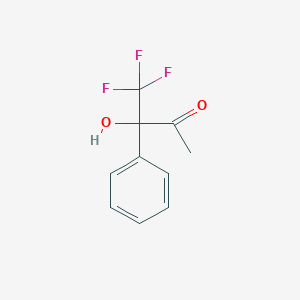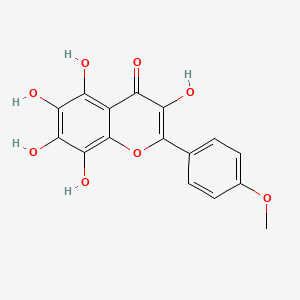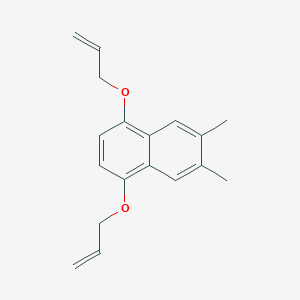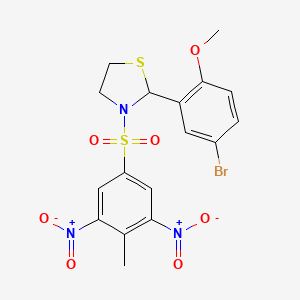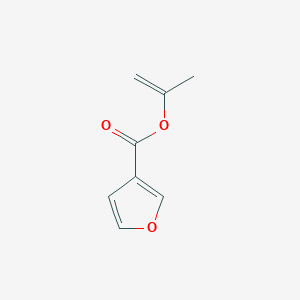
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL is an organic compound with a complex structure that includes a cyclohexane ring and a methyloctenylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-methyloct-1-ene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The compound is then purified using techniques such as distillation or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-ONE: Similar structure but with a ketone group instead of an alcohol.
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-AMINE: Similar structure but with an amine group instead of an alcohol.
Uniqueness
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
647862-86-0 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
InChI |
InChI=1S/C15H26O/c1-3-4-5-6-9-13(2)12-14-10-7-8-11-15(14)16/h15-16H,3-11H2,1-2H3 |
Clave InChI |
KLAKQFFKEROTEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C=C1CCCCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


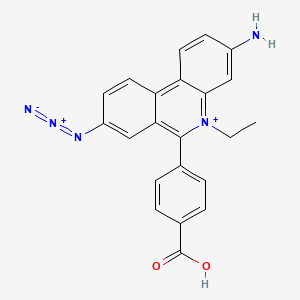
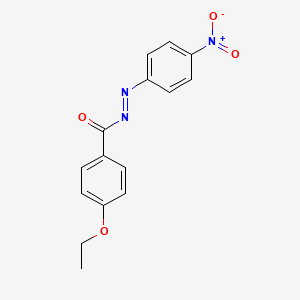
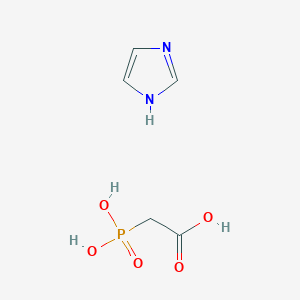

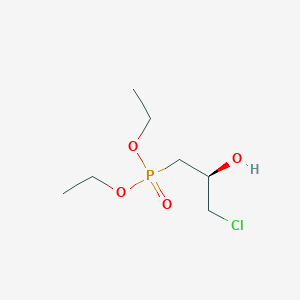
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
